Cas no 90-05-1 (Guaiacol)

Guaiacol is a naturally occurring phenolic compound offering excellent preservative properties in various industrial applications. Its effective antimicrobial activity and ability to inhibit oxidation make it a versatile additive for food, pharmaceutical, and cosmetic products, as well as a useful intermediate in the production of various chemicals.
Guaiacol structure
Guaiacol structure
商品名:Guaiacol
CAS番号:90-05-1
MF:C7H8O2
メガワット:124.14
MDL:MFCD00002185
CID:34545
PubChem ID:460

Guaiacol 化学的及び物理的性質

名前と識別子

    • 2-Methoxyphenol
    • GAIACOL
    • o-Methoxyphenol
    • o-Hydroxyanisole
    • Catechol monomethyl ether
    • Guaiaco
    • 1-Hydroxy-2-methoxybenzene
    • a-methoxyphenolsalicyl methyl ether
    • Guaiacol
    • Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
    • 1-Hydroxy-2-Methoxybenzene
    • 2-Hydroxyanisole
    • Pyrocatechol Monomethyl Ether
    • 愈创木酚
    • Phenol, 2-methoxy-
    • Methylcatechol
    • Guaiastil
    • Guaicol
    • Pyroguaiac acid
    • o-Guaiacol
    • Guaicolina
    • Guajol
    • Guasol
    • Anastil
    • Phenol, o-methoxy-
    • O-Methyl catechol
    • CREOSOTE, WOOD
    • Methoxyphenol
    • Guajakol
    • 2-Methoxy-Phenol
    • Hydroxyanisole
    • Guajacol
    • Phenol, methoxy-
    • Guajakol [Czech]
    • Guaiacol (natural)
    • Methylcatachol
    • FEMA No. 2532
    • Creodon
    • ortho-
    • 2-Methoxyphenol (ACI)
    • Phenol, o-methoxy- (8CI)
    • 2-Methoxyl-4-vinylphenol
    • MeSH ID: D006139
    • NSC 3815
    • O-METHYLCATECHOL
    • Gulaiacol
    • MLS001055375
    • MLSMR
    • SMR000059155
    • 2-methoxyphenol (guaiacol)
    • MDL: MFCD00002185
    • インチ: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
    • InChIKey: LHGVFZTZFXWLCP-UHFFFAOYSA-N
    • ほほえんだ: OC1C(OC)=CC=CC=1
    • BRN: 508112

計算された属性

  • せいみつぶんしりょう: 124.05200
  • どういたいしつりょう: 124.052429494 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 83
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • ぶんしりょう: 124.14
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: 白色または淡黄色の結晶または無色から淡黄色の透明油状液体(28℃以上)は、空気中または日光下で酸化し、徐々に色が濃くなる。フェノール味、タバコ味、香料味、医薬味、肉味があります。
  • 密度みつど: 1.129 g/mL at 25 °C(lit.)
  • ゆうかいてん: 26-29 °C (lit.)
  • ふってん: 205 °C(lit.)
  • フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
  • 屈折率: n20/D 1.543(lit.)
  • PH値: 5.4 (10g/l, H2O, 20℃)
  • ようかいど: H2O: insoluble
  • すいようせい: 17 g/L (15 ºC)
  • あんていせい: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 1.40080
  • におい: CHARACTERISTIC SMOKY ODOR
  • 屈折率: Index of refraction: 1.5429 at 20 °C/D
  • 酸性度係数(pKa): 9.98(at 25℃)
  • マーカー: 4553
  • ぎょうこてん: 28℃
  • ようかいせい: 水とベンゼンに微溶解し、グリセリンに溶けやすく、エタノール、エーテル、クロロホルム、氷酢酸及びほとんどの有機溶媒と混和することができる。
  • じょうきあつ: 0.11 mmHg ( 25 °C)
  • かんど: Air Sensitive
  • FEMA: 2532
  • 濃度: 2000 μg/mL in methanol

Guaiacol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:2810
  • WGKドイツ:1
  • 危険カテゴリコード: 22-36/38
  • セキュリティの説明: S26
  • RTECS番号:SL7525000
  • 危険物標識: Xn
  • 包装グループ:II
  • どくせい:LD50 orally in rats: 725 mg/kg (Taylor)
  • セキュリティ用語:6.1(b)
  • リスク用語:R22; R36/38
  • 危険レベル:6.1(b)
  • TSCA:Yes
  • ちょぞうじょうけん:Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 包装等級:II

Guaiacol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Guaiacol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046304-1kg
Guaiacol
90-05-1 98%
1kg
¥177.00 2024-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G64382-500g
Guaiacol
90-05-1 98%
500g
¥65.0 2023-09-07
Apollo Scientific
OR10036-500g
2-Methoxyphenol
90-05-1 98%
500g
£88.00 2025-02-19
Ambeed
A242031-100g
2-Methoxyphenol
90-05-1 99%
100g
$11.0 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66678-25g
Guaiacol
90-05-1 98%
25g
¥160.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1301-500 mg
Guaiacol
90-05-1 99.83%
500MG
¥480.00 2022-04-26
TRC
M265300-250g
2-Methoxyphenol
90-05-1
250g
$119.00 2023-05-18
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YG5502-100g
Guaiacol
90-05-1 ≥98%
100g
¥185元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YG5502-500g
Guaiacol
90-05-1 ≥98%
500g
¥720元 2023-09-15
Life Chemicals
F2173-0425-1g
2-methoxyphenol
90-05-1 95%
1g
$21.0 2023-11-21

Guaiacol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ;  30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
リファレンス
Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen
Hara, Takayoshi; Mori, Kohsuke; Oshiba, Michitaka; Mizugaki, Tomoo; Ebitani, Kohki; et al, Green Chemistry, 2004, 6(10), 507-509

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Water ,  Oxygen ,  Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air
Zhong, Yanzhen; Yuan, Linxin; Huang, Zheng; Gu, Wenchao; Shao, Ye; et al, RSC Advances, 2014, 4(63), 33164-33167

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ;  rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans
Anderson, Kevin W.; Ikawa, Takashi; Tundel, Rachel E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2006, 128(33), 10694-10695

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium methoxide ,  Argon Catalysts: Ethyl acetate ,  Copper bromide (CuBr) Solvents: Methanol
リファレンス
Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides
Capdevielle, Patrice; Maumy, Michel, Tetrahedron Letters, 1993, 34(6), 1007-10

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  18 h, 105 °C
リファレンス
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; Kuriyama, Masami ; Yamamoto, Kosuke ; Demizu, Yosuke ; Onomura, Osamu, Organic Letters, 2022, 24(28), 5149-5154

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water ;  rt
リファレンス
Catalyst-free rapid conversion of arylboronic acids to phenols under green condition
Dong, Zhenhua; Pan, Hongguo; Liu, Mengmeng, ARKIVOC (Gainesville, 2021, (8), 324-330

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Silica ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) ,  2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ;  3 h, 1 atm, 25 °C
リファレンス
Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions
Li, Liuyi; Cui, Caiyan; Su, Wenyue; Wang, Yangxin; Wang, Ruihu, Nano Research, 2016, 9(3), 779-786

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
リファレンス
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  25 min, 80 °C
リファレンス
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; Cravotto, Giancarlo; Oliverio, Manuela; Costanzo, Paola; Nardi, Monica; et al, Green Chemistry, 2011, 13(2), 436-443

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
リファレンス
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

ごうせいかいろ 11

はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium azide Catalysts: Malachite Solvents: Methanol ;  24 h, 65 °C
リファレンス
Copper promoted catalytic cleavage of esters under nearly neutral conditions in the presence of NaN3
Sun, Hong-bin; Ai, Yongjian; Ren, Shanshan; Li, Yuanyuan; Li, Dong, Tetrahedron Letters, 2015, 56(21), 2678-2683

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
リファレンス
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
リファレンス
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
リファレンス
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
リファレンス
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
リファレンス
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

ごうせいかいろ 18

はんのうじょうけん
1.1C:Ru, S:(CH2OH)2, 4 h, 190°C
リファレンス
Hydrogen-Transfer Reductive Catalytic Fractionation of Lignocellulose: High Monomeric Yield with Switchable Selectivity
By Li, Yilin et al, Angewandte Chemie, 2023, 62(32), e202307116

ごうせいかいろ 19

はんのうじょうけん
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
リファレンス
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ;  24 h, 30 °C
リファレンス
Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes
Gazi, Sarifuddin; Hung Ng, Wilson Kwok; Ganguly, Rakesh; Putra Moeljadi, Adhitya Mangala; Hirao, Hajime; et al, Chemical Science, 2015, 6(12), 7130-7142

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran ,  Water ;  rt
リファレンス
Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation
Cammidge, Andrew N.; Goddard, Victoria H. M.; Schubert, Christopher P. J.; Gopee, Hemant; Hughes, David L.; et al, Organic Letters, 2011, 13(22), 6034-6037

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran
リファレンス
Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon
Hwu, Jih Ru; Wong, Fung Fuh; Huang, Jiann-Jyh; Tsay, Shwu-Chen, Journal of Organic Chemistry, 1997, 62(12), 4097-4104

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Carbon dioxide ,  Basic copper carbonate Solvents: Methanol
リファレンス
The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides
Nobel, D., Journal of the Chemical Society, 1993, (4), 419-20

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) ,  Platinum alloy, base, Pt 65,Pd 35 ,  Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ;  10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature
Dhital, Raghu Nath; Nomura, Keigo; Sato, Yoshinori; Haesuwannakij, Setsiri; Ehara, Masahiro; et al, ChemRxiv, 2019, 1, 1-16

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone ,  Water ;  60 °C; 5.5 h, 60 °C
リファレンス
β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols
Kumar, Sumit; Ahmed, Naseem, Green Chemistry, 2016, 18(3), 648-656

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic acid
リファレンス
Etherification of phenols
, European Patent Organization, , ,

ごうせいかいろ 27

はんのうじょうけん
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
リファレンス
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

ごうせいかいろ 28

はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

ごうせいかいろ 29

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  2 h, 140 °C
リファレンス
Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin
Deuss, Peter J.; Scott, Martin; Tran, Fanny; Westwood, Nicholas J.; de Vries, Johannes G.; et al, Journal of the American Chemical Society, 2015, 137(23), 7456-7467

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate ,  Tetrabutylammonium fluoride ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Arylsilane oxidation-new routes to hydroxylated aromatics
Bracegirdle, Sonia; Anderson, Edward A., Chemical Communications (Cambridge, 2010, 46(20), 3454-3456

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Iron oxide (Fe2O3) ,  Palladium Solvents: Isopropanol ;  30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
リファレンス
Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen
Hara, Takayoshi; Kaneta, Tomohiro; Mori, Kohsuke; Mitsudome, Takato; Mizugaki, Tomoo; et al, Green Chemistry, 2007, 9(11), 1246-1251

ごうせいかいろ 32

はんのうじょうけん
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
リファレンス
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
リファレンス
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Guaiacol Raw materials

Guaiacol Preparation Products

Guaiacol 関連文献

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Guaiacolに関する追加情報

Exploring the Versatile Applications and Properties of Guaiacol (CAS No. 90-05-1)

Guaiacol (CAS No. 90-05-1), also known as 2-methoxyphenol, is a naturally occurring organic compound with a distinctive smoky aroma. This aromatic compound is derived from the pyrolysis of lignin and is widely used in various industries, including flavor and fragrance, pharmaceuticals, and chemical synthesis. Its unique properties make it a valuable ingredient in many applications, from food additives to medicinal formulations.

The chemical structure of Guaiacol consists of a phenol group with a methoxy substituent at the ortho position. This structure contributes to its antioxidant and antimicrobial properties, which are highly sought after in the food preservation and cosmetic industries. Recent studies have also explored its potential in green chemistry and sustainable production, aligning with the growing demand for eco-friendly alternatives.

One of the most common uses of Guaiacol is in the flavor industry, where it imparts a smoky or woody note to foods and beverages. It is a key component in the production of vanilla flavorings and smoke flavors, making it indispensable for products like barbecue sauces, smoked meats, and certain alcoholic beverages. Consumers searching for natural flavor enhancers or smoky taste additives will often encounter Guaiacol as a primary ingredient.

In the pharmaceutical sector, Guaiacol is utilized for its expectorant and local anesthetic properties. It is a common ingredient in cough syrups and throat lozenges, providing relief from respiratory conditions. Researchers are also investigating its potential role in neuroprotective therapies, as preliminary studies suggest it may help mitigate oxidative stress in neural tissues.

The cosmetic industry benefits from Guaiacol's antioxidant and preservative qualities. It is often incorporated into skincare products to enhance shelf life and protect against microbial growth. With the rising trend of clean beauty and natural skincare, Guaiacol is gaining attention as a multifunctional ingredient that aligns with consumer preferences for safer, plant-derived compounds.

From a chemical synthesis perspective, Guaiacol serves as a precursor for various derivatives, such as vanillin and syringaldehyde. These compounds are essential in the production of fragrances, resins, and agrochemicals. The versatility of Guaiacol in organic synthesis makes it a cornerstone in industrial chemistry and material science.

Environmental considerations have also brought Guaiacol into the spotlight. As industries shift toward biodegradable and renewable resources, Guaiacol is being explored as a sustainable alternative to synthetic additives. Its natural origin and low environmental impact make it an attractive option for companies aiming to reduce their carbon footprint.

In conclusion, Guaiacol (CAS No. 90-05-1) is a multifaceted compound with applications spanning multiple industries. Its flavor-enhancing, pharmaceutical, and cosmetic properties, combined with its role in green chemistry, underscore its importance in modern science and commerce. As research continues to uncover new uses, Guaiacol is poised to remain a critical component in both traditional and innovative applications.

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